molecular formula C9H18O4S B13837903 ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate

((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate

Cat. No.: B13837903
M. Wt: 222.30 g/mol
InChI Key: LJBIVSUNNMGZEX-RKDXNWHRSA-N
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Description

((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate: is a chemical compound with the molecular formula C9H18O4S and a molecular weight of 222.30 g/mol. This compound is often used as an intermediate in the synthesis of various pharmacological agents, particularly those targeting cardiovascular, neurological, and oncological conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate typically involves the reaction of (1S,2S)-2-(Hydroxymethyl)cyclohexanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to yield (1S,2S)-2-(Hydroxymethyl)cyclohexanol.

    Oxidation Reactions: It can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Reduction Reactions: (1S,2S)-2-(Hydroxymethyl)cyclohexanol.

    Oxidation Reactions: Corresponding ketones or carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is used as an intermediate in the synthesis of complex molecules, particularly in the development of new pharmaceuticals.

Biology and Medicine: The compound is studied for its potential therapeutic applications, including its role in the synthesis of drugs targeting cardiovascular diseases, neurological disorders, and certain cancers.

Industry: In the industrial sector, it is used in the production of various chemical products and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is primarily related to its role as an intermediate in the synthesis of pharmacologically active compounds. It acts by facilitating the formation of key molecular structures that interact with specific biological targets, such as enzymes or receptors, to exert therapeutic effects.

Comparison with Similar Compounds

    Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate: This compound has a similar cyclohexyl structure but differs in its functional groups.

    Cyclohexaneacetic acid, 2-hydroxy-, methyl ester: Another similar compound with a different ester functional group.

Uniqueness: ((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methyl Methanesulfonate is unique due to its specific methanesulfonate group, which imparts distinct reactivity and properties compared to other similar cyclohexyl compounds.

Properties

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

[(1S,2S)-2-(hydroxymethyl)cyclohexyl]methyl methanesulfonate

InChI

InChI=1S/C9H18O4S/c1-14(11,12)13-7-9-5-3-2-4-8(9)6-10/h8-10H,2-7H2,1H3/t8-,9-/m1/s1

InChI Key

LJBIVSUNNMGZEX-RKDXNWHRSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@H]1CCCC[C@@H]1CO

Canonical SMILES

CS(=O)(=O)OCC1CCCCC1CO

Origin of Product

United States

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